(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one
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Overview
Description
(1R,4S)-2-Azabicyclo[220]hexan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one typically involves the use of cyclopropenes and aminocyclopropanes. One common method is the (3 + 2) annulation reaction, which can be catalyzed by either organic or iridium photoredox catalysts under blue LED irradiation . This method is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the aminocyclopropane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of photoredox catalysts and LED irradiation could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within its ring structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties . These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and biological research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Known for its use as a bioisostere in medicinal chemistry.
Bicyclo[3.1.0]hexane: Commonly used in the synthesis of natural products and bioactive compounds.
Uniqueness
(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in the design of new pharmaceuticals and materials .
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.0]hexan-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4(3)6-5/h3-4H,1-2H2,(H,6,7)/t3-,4+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FADVZKCQKLBCHG-IUYQGCFVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H]1C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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